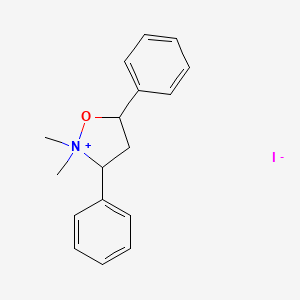
2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide is a heterocyclic compound that belongs to the oxazolidine family This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,5-diphenyl-1,2-oxazolidine with iodine in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of complex organic molecules and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane
- 3-Benzyl-1,3-oxazolidine
- 2,2,3-Trimethyl-1,3-oxazolidine
Uniqueness
2,2-Dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium iodide is unique due to its specific structural features, such as the presence of both nitrogen and oxygen in the ring and the iodide ion
Propiedades
Número CAS |
85978-28-5 |
|---|---|
Fórmula molecular |
C17H20INO |
Peso molecular |
381.25 g/mol |
Nombre IUPAC |
2,2-dimethyl-3,5-diphenyl-1,2-oxazolidin-2-ium;iodide |
InChI |
InChI=1S/C17H20NO.HI/c1-18(2)16(14-9-5-3-6-10-14)13-17(19-18)15-11-7-4-8-12-15;/h3-12,16-17H,13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
AHNQQPOVPWPTMT-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(C(CC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


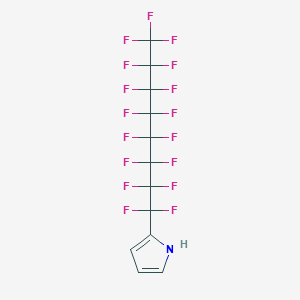
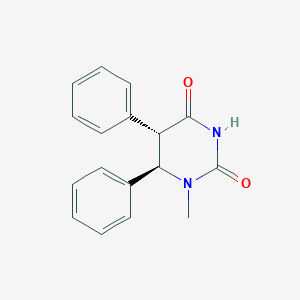
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
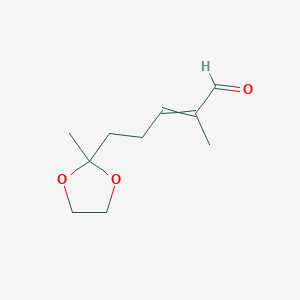

![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
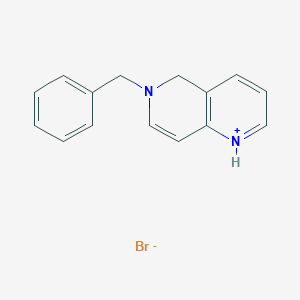

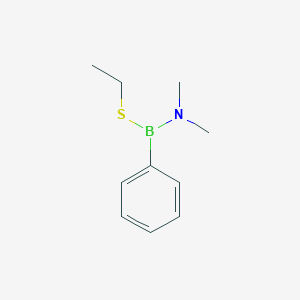
![2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane](/img/structure/B14409469.png)
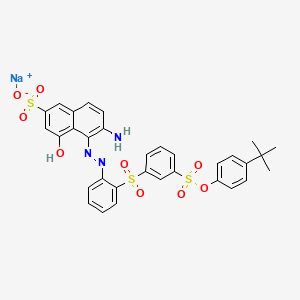
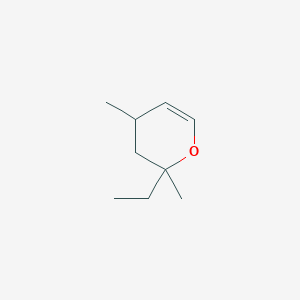

![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
